Cas no 5721-91-5 (testosterone decanoate--dea*schedule iii item)

testosterone decanoate--dea*schedule iii item 化学的及び物理的性質
名前と識別子
-
- testosterone decanoate--dea*schedule iii item
- Testosterone Decaonate
- TESTOSTERONE 17-N-DECANOATE
- testosterone caproate
- TESTOSTERONE DECANOATE
- 17-BETA-HYDROXY-4-ANDROSTEN-3-ONE-DECANOATE
- 17b-hydroxyandrost-4-en-3-one decanoate
- 4-ANDROSTEN-17BETA-OL-3-ONE 17-N-DECANOATE
- 4-ANDROSTEN-17-BETA-OL-3-ONE DECANOATE
- [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate
- Testosterone 17-Decanoate
- 17beta-Hydroxyandrost-4-en-3-one decanoate
- IJW60LAO6S
- Testocaps (TN)
- testosterone caprinate
- UNII-IJW60LAO6S
- Testosterone 17beta-decanoate
- EINECS 227-226-4
- CAS-5721-91-5
- TESTOSTERONE DECANOATE [EP MONOGRAPH]
- testosterone caprate
- Testosterone decanoate for system suitability, European Pharmacopoeia (EP) Reference Standard
- 5721-91-5
- NSC 26642
- Q27088963
- DTXSID5046198
- Tox21_111863
- (17beta)-3-Oxoandrost-4-en-17-yl decanoate
- Testosterone decanoate, European Pharmacopoeia (EP) Reference Standard
- NSC26642
- TESTOSTERONE DECANOATE [WHO-DD]
- NCGC00160513-01
- DS-3319
- TESTOSTERONE DECANOATE [MART.]
- 17.BETA.-HYDROXYANDROST-4-EN-3-ONE DECANOATE
- D08573
- Androst-4-en-3-one, 17-[(1-oxodecyl)oxy]-, (17.beta.)-
- 3-OXOANDROST-4-EN-17.BETA.-YL DECANOATE
- Testosterondecanoat
- NSC-26642
- Androst-4-en-3-one, 17-[(1-oxodecyl)oxy]-, (17b)-
- GTPL7630
- CHEMBL1473654
- DTXCID3026198
- Testosterone 17-Decanoate (1.0mg/ml in Acetonitrile)
- W-105480
- NS00015422
- Test Decanoate
- LBERVHLCXUMDOT-MPZZESAYSA-N
- (1S,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl decanoate
- CHEBI:35000
- BCP17658
- SCHEMBL219795
- AKOS015895429
-
- MDL: MFCD00133847
- インチ: 1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1
- InChIKey: LBERVHLCXUMDOT-MPZZESAYSA-N
- ほほえんだ: CCCCCCCCCC(=O)O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@@]21C
計算された属性
- せいみつぶんしりょう: 442.34500
- どういたいしつりょう: 442.345
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 724
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8
- トポロジー分子極性表面積: 43.4A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 38 °C
- ふってん: 539.2±50.0 °C at 760 mmHg
- フラッシュポイント: 226.4±30.2 °C
- 屈折率: 1.523
- PSA: 43.37000
- LogP: 7.57080
- じょうきあつ: 0.0±1.4 mmHg at 25°C
testosterone decanoate--dea*schedule iii item セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-40
- セキュリティの説明: S22-S36
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- リスク用語:R20/21/22
- セキュリティ用語:S22-S36
testosterone decanoate--dea*schedule iii item 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM186382-25g |
Testosterone decanoate |
5721-91-5 | 97% | 25g |
$204 | 2022-12-27 | |
Chemenu | CM186382-100g |
Testosterone decanoate |
5721-91-5 | 97% | 100g |
$561 | 2021-06-15 | |
Chemenu | CM186382-25g |
Testosterone decanoate |
5721-91-5 | 97% | 25g |
$204 | 2021-06-15 | |
Chemenu | CM186382-10g |
Testosterone decanoate |
5721-91-5 | 97% | 10g |
$102 | 2021-06-15 | |
Crysdot LLC | CD13010324-5g |
Testosterone Decanoate |
5721-91-5 | 97% | 5g |
$60 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13170-25g |
Testosterone Decanoate |
5721-91-5 | 98% | 25g |
¥1758.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13170-5g |
Testosterone Decanoate |
5721-91-5 | 98% | 5g |
¥588.0 | 2024-07-18 | |
Chemenu | CM186382-10g |
Testosterone decanoate |
5721-91-5 | 97% | 10g |
$102 | 2022-12-27 | |
Crysdot LLC | CD13010324-25g |
Testosterone Decanoate |
5721-91-5 | 97% | 25g |
$200 | 2024-07-18 | |
Chemenu | CM186382-100g |
Testosterone decanoate |
5721-91-5 | 97% | 100g |
$561 | 2022-12-27 |
testosterone decanoate--dea*schedule iii item 関連文献
-
Peter Batjoens,Hubert F. De Brabander,Felix Smets,Gaspard Pottie Analyst 1994 119 2607
-
Paul M. Mason,Iain Gilmour,Colin Pillinger,Sarah E. Hall,Edward Houghton,Mark A. Seymour Analyst 1998 123 2405
-
Chiung-Chi Peng,Yi-Ting Lin,Kuan-Chou Chen,Charng-Cherng Chyau,Robert Y. Peng Food Funct. 2015 6 635
-
Dick Hooijerink,Robert Schilt,Eric van Bennekom,Bert Brouwer Analyst 1994 119 2617
testosterone decanoate--dea*schedule iii itemに関する追加情報
Testosterone Decanoate: A Comprehensive Overview
Testosterone Decanoate (CAS No. 5721-91-5) is a long-acting ester of testosterone, a hormone that plays a crucial role in the development and maintenance of male characteristics. As a Schedule III item, it is classified under controlled substances due to its potential for misuse, though it has legitimate medical applications when prescribed appropriately. This article delves into the pharmacology, clinical applications, and recent research findings related to Testosterone Decanoate.
Testosterone Decanoate is commonly administered as an intramuscular injection, offering sustained release of testosterone over several weeks. This makes it a preferred option for patients requiring long-term hormone replacement therapy (HRT). The drug works by mimicking the effects of endogenous testosterone, thereby addressing conditions such as hypogonadism, delayed puberty, and certain forms of male infertility. Recent studies have highlighted its efficacy in improving sexual function and bone density in men with low testosterone levels.
The pharmacokinetics of Testosterone Decanoate involve its gradual release from the injection site, leading to a steady increase in serum testosterone levels. This sustained release mechanism minimizes fluctuations in hormone levels, which is a significant advantage over shorter-acting testosterone formulations. Research has shown that Testosterone Decanoate achieves peak plasma concentrations within 3 to 4 days post-administration, with effects lasting up to 4 weeks. This predictable pharmacokinetic profile contributes to its widespread use in clinical practice.
One of the most notable advancements in the use of Testosterone Decanoate is its application in gender-affirming care for transgender individuals. Studies have demonstrated that it effectively facilitates masculinization by promoting muscle growth, increasing bone density, and enhancing secondary sexual characteristics. However, careful monitoring is required to mitigate potential side effects such as acne, alopecia, and hepatotoxicity.
Recent clinical trials have explored the impact of Testosterone Decanoate on mental health outcomes. Emerging evidence suggests that appropriate testosterone replacement therapy may improve mood, reduce symptoms of depression, and enhance overall quality of life in hypogonadal men. These findings underscore the importance of individualized treatment plans tailored to the patient's specific needs and medical history.
In terms of safety, Testosterone Decanoate is generally well-tolerated when used under medical supervision. However, like all anabolic steroids, it carries risks such as cardiovascular complications and hormonal imbalances if misused or overused. Regulatory bodies emphasize the need for strict adherence to prescribed dosages and regular monitoring to ensure patient safety.
The global market for testosterone replacement therapies continues to grow, driven by increasing awareness of hypogonadism and advancing treatment options. Testosterone Decanoate remains a cornerstone in this therapeutic landscape due to its proven efficacy and long-standing clinical use. Ongoing research aims to optimize delivery methods and explore novel indications for this versatile hormone analog.
In conclusion, Testosterone Decanoate (CAS No. 5721-91-5) is a vital component of modern endocrinology, offering effective treatment for a range of conditions related to testosterone deficiency. Its sustained-release profile and established safety profile make it a preferred choice for healthcare providers worldwide. As research continues to uncover new insights into its applications and mechanisms of action, Testosterone Decanoate will undoubtedly remain at the forefront of hormone replacement therapy.
5721-91-5 (testosterone decanoate--dea*schedule iii item) 関連製品
- 71-58-9(Medroxyprogesterone acetate)
- 57-85-2(Testosterone propionate)
- 303-42-4(Metenolone enanthate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 360-70-3(Nandrolone decanoate)
- 1045-69-8(Testosterone acetate)
- 976-71-6(Canrenone)
- 434-05-9(Metenolone acetate)
- 302-23-8(Progesterone Acetate)
- 2590-41-2(6-Dehydronandrolone acetate)

